3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S3/c1-24-16-19-18-15(25-16)17-14(21)12-7-6-8-13(11-12)26(22,23)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10H2,1H3,(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXHQNJIEFFGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound, emphasizing its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 412.54 g/mol. The compound features a complex structure that includes an azepane ring and a thiadiazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiadiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activity.
Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has been documented extensively. For example, a study highlighted the anti-inflammatory effects of thiadiazole derivatives in models of acute inflammation, demonstrating their ability to reduce edema and inflammatory cytokine levels . This suggests that this compound may also exhibit similar properties.
Cytotoxicity and Anticancer Activity
Emerging evidence points to the cytotoxic effects of thiadiazole-based compounds against cancer cell lines. In vitro studies have reported that certain derivatives induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators . The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation.
Research Findings and Case Studies
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Key areas of interest include:
- Antimicrobial Activity: Compounds similar to 3-(azepan-1-ylsulfonyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide have demonstrated efficacy against various bacterial strains. Studies suggest that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for treating infections caused by resistant pathogens .
- Anticancer Potential: Similar compounds have been evaluated for their cytotoxic effects on human cancer cell lines. For example, studies showed that certain derivatives induced apoptosis in cancer cells by increasing caspase activity and altering mitochondrial membrane potential . The structural components of this compound may enhance its ability to interact with cancer cell pathways.
Inhibition Studies
Research on structurally similar compounds has evaluated their ability to inhibit bacterial growth in vitro using serial dilution methods. These studies often utilize standard drugs as controls to benchmark efficacy.
Pharmacological Profiles
Structural modifications in related compounds have been shown to significantly affect their bioactivity. For instance, changes in substituents on the benzene ring can enhance antimicrobial potency and alter anticancer activity profiles.
Summary
This compound represents a promising research compound with potential applications in antimicrobial and anticancer therapies. Its unique chemical structure contributes to its biological activity, making it a subject of interest for further research in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
